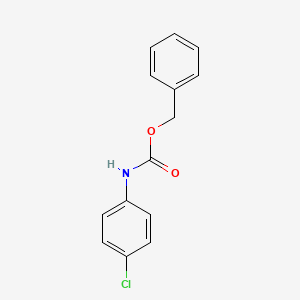
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Mécanisme D'action
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 acts as a competitive inhibitor of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein by binding to the ATP-binding site of the protein. This binding prevents the hydrolysis of ATP, which is required for the opening and closing of the 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein channel. As a result, the transport of chloride ions across the cell membrane is inhibited, leading to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to reduce the viscosity of mucus in the lungs of cystic fibrosis patients. This reduction in mucus viscosity leads to improved lung function and reduced risk of respiratory infections. Additionally, 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to improve the absorption of nutrients in the digestive system of cystic fibrosis patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its high potency and selectivity for 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein inhibition. This compound has been shown to be effective in reducing mucus viscosity and improving lung function in animal models of cystic fibrosis. However, one of the limitations of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
Future research on 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 could focus on improving its solubility and bioavailability through the development of novel formulations. Additionally, further studies could investigate the potential therapeutic applications of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 in other diseases that involve abnormal mucus production, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. Finally, the development of more potent and selective 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide inhibitors could lead to the development of more effective treatments for cystic fibrosis.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 3-ethylbenzoyl chloride, followed by purification and crystallization. The yield of this synthesis method is relatively high, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This compound has been shown to inhibit the activity of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein, which is responsible for the transport of chloride ions across the cell membrane. Inhibition of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein activity can lead to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.
Propriétés
IUPAC Name |
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17)9-14(13)16/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGZABRRSOZILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5184262.png)


![2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5184292.png)
![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)